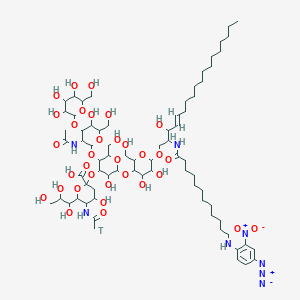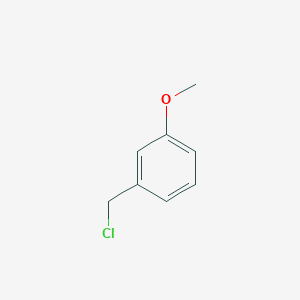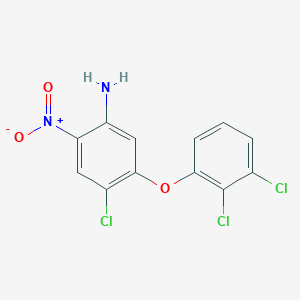
4-氯-5-(2,3-二氯苯氧基)-2-硝基苯胺
描述
Synthesis Analysis
The synthesis of nitroaniline derivatives typically involves multiple steps, including oxidation, etherification, reduction, and alkylation. For instance, a related compound, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, was synthesized from 2,5-dichloronitrobenzene through these steps with a total yield of 75%, showcasing the feasibility of such synthetic routes for chloro-nitroaniline compounds (Liu Deng-cai, 2008).
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives is crucial for their chemical behavior. The structure of these compounds has been extensively studied using techniques like IR, 1HNMR, and X-ray crystallography. For example, the crystal structure of a similar compound, 2,6-dichloro-4-nitroaniline, has been determined, revealing insights into bond distances and valency angles that can be interpreted in terms of resonance structures and hybridization differences (D. Hughes & J. Trotter, 1971).
Chemical Reactions and Properties
Nitroaniline compounds undergo a variety of chemical reactions due to their functional groups. One study reported the biodegradation of 2-chloro-4-nitroaniline under aerobic conditions by Rhodococcus sp., indicating the compound's environmental impact and degradation pathways (Fazlurrahman Khan et al., 2013). Another example is the chloroperoxidase-catalyzed oxidation of 4-chloroaniline to 4-chloronitrosobenzene, illustrating the compound's reactivity towards enzymatic catalysis (M. D. Corbett et al., 1978).
Physical Properties Analysis
The physical properties of nitroaniline derivatives, such as solubility, can be significantly influenced by their molecular structure. A study on the solubility of 2-chloro-5-nitroaniline in various solvents showed the effects of temperature and solvent polarity on solubility, which is critical for understanding the compound's behavior in different environments (R. Xu & Jian Wang, 2019).
Chemical Properties Analysis
The chemical properties of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, such as reactivity and stability, are closely related to its functional groups and molecular structure. The presence of nitro and chloro groups in the molecule affects its electron distribution, reactivity towards nucleophiles, and overall chemical stability. For example, the reactivity of nitrobenzofuroxan derivatives with nucleophiles has been investigated through DFT calculations, highlighting the influence of structural elements on chemical reactivity (E. Chugunova et al., 2021).
科学研究应用
有机合成:它用于合成在有机合成中很重要的吡咯并[4,3,2-de]喹啉 (Roberts et al., 1997)。
生物学研究:该化合物可作为生物学研究中尿素载体的有效光亲和探针,表明其在探测和研究生物分子和结构中的作用 (Lamotte et al., 1994)。
分子电子学:它参与制造表现出负微分电阻和显着开-关比的分子电子器件。这表明其在开发先进电子元件或系统方面的潜力 (Chen et al., 1999)。
抗氧化活性:由它合成的新型化合物显示出良好的抗氧化活性和脂质过氧化抑制,与标准剂相当。这表明其在关注氧化应激和相关疾病的医学或生物应用中的潜力 (Topçu et al., 2021)。
环境研究:研究重点是相关化合物降解中氯和硝基的转化,这对于了解类似结构化合物的环境影响和降解途径至关重要 (Zhou et al., 2015)。
安全和危害
The safety data sheet for 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline suggests that it should be handled with care. In case of skin contact, it is recommended to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air and given artificial respiration if necessary .
属性
IUPAC Name |
4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O3/c13-6-2-1-3-10(12(6)15)20-11-5-8(16)9(17(18)19)4-7(11)14/h1-5H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFITXMPNXRORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559247 | |
| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |
CAS RN |
118353-04-1 | |
| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118353-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118353041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-5-(2,3-DICHLOROPHENOXY)-2-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81RQU2EH3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






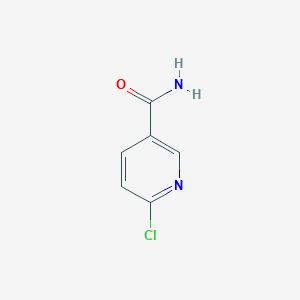



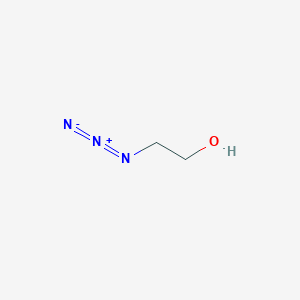

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)
